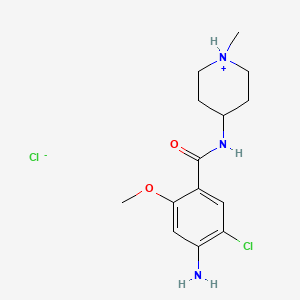

4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride

Description

4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride is a benzamide derivative with a core structure featuring a chloro-substituted aromatic ring, a methoxy group at position 2, and a 1-methylpiperidin-4-ylmethyl group attached to the amide nitrogen. This compound belongs to a class of selective serotonin 5-HT₄ receptor agonists, which are primarily investigated for gastrointestinal motility disorders such as irritable bowel syndrome (IBS) and chronic constipation . Its structural design aims to optimize receptor binding affinity while minimizing off-target effects, such as cardiac hERG channel inhibition, which is a limitation of earlier analogues like cisapride .

Properties

CAS No. |

63639-44-1 |

|---|---|

Molecular Formula |

C14H21Cl2N3O2 |

Molecular Weight |

334.2 g/mol |

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-(1-methylpiperidin-1-ium-4-yl)benzamide;chloride |

InChI |

InChI=1S/C14H20ClN3O2.ClH/c1-18-5-3-9(4-6-18)17-14(19)10-7-11(15)12(16)8-13(10)20-2;/h7-9H,3-6,16H2,1-2H3,(H,17,19);1H |

InChI Key |

GPVCKLFIWCPLRH-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Amidation via Acid Chloride or Mixed Anhydride Intermediates

-

- 4-Amino-5-chloro-2-methoxybenzoic acid (commercially available or synthesized).

- 1-Methyl-4-piperidinyl amine derivatives.

Activation of Carboxylic Acid:

The benzoic acid is converted into a more reactive intermediate such as an acid chloride or a mixed anhydride. For example, treatment with ethyl chloroformate at low temperature (-15 °C) forms an activated ester intermediate.Amide Bond Formation:

The activated benzoic acid derivative is reacted with the 1-methyl-4-piperidinyl amine in an inert solvent like methylene chloride or toluene at room temperature. The reaction proceeds smoothly to yield the benzamide.Workup and Purification:

The reaction mixture is washed with aqueous sodium hydroxide, water, and brine to remove impurities, dried over anhydrous magnesium sulfate, and the product is isolated by crystallization or precipitation.Hydrochloride Salt Formation:

The free amine benzamide is treated with concentrated hydrochloric acid in acetone or ethanol to generate the hydrochloride salt, which improves stability and solubility.

Protection and Deprotection Strategies

Protection of Piperidine Nitrogen:

To avoid side reactions, the piperidine nitrogen can be temporarily protected using trityl or acetyl groups. For example, 4-amino-1-benzylpiperidine is treated with trifluoroacetic anhydride, followed by catalytic hydrogenolysis and trityl chloride protection to give protected intermediates.Amide Coupling with Protected Piperidine:

The protected piperidine amine is then condensed with 4-amino-5-chloro-2-methoxybenzoic acid to form the benzamide intermediate.Deprotection:

Acidic hydrolysis with hydrochloric acid removes the protecting groups, affording the free secondary amine benzamide.

Alternative Amidation via Dicyclohexylcarbodiimide (DCC)

Carbodiimide Coupling:

DCC-mediated coupling of 4-amino-5-chloro-2-methoxybenzoic acid with 1-methyl-4-piperidinyl amine is also reported. This method involves stirring the acid and amine with DCC in dichloromethane at room temperature for 24 hours.Advantages:

This method avoids the need for acid chloride intermediates and can be efficient for sensitive substrates.

Representative Reaction Scheme and Data Table

Experimental Notes and Observations

Reflux Conditions:

Hydrochloric acid treatment is often performed under reflux in acetone or ethanol to ensure complete deprotection and salt formation.Catalysts:

Pearlman’s catalyst (Pd(OH)2/C) is used in hydrogenolysis steps during protection/deprotection sequences.Solvent Choice:

Dichloromethane and toluene are preferred solvents for amidation due to their inertness and ability to dissolve both reactants.Purification:

Crystallization from acetonitrile or ethyl acetate is commonly employed to isolate pure hydrochloride salt crystals.

Summary of Key Literature Sources

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the chloro substituent, converting it to a hydrogen atom.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of dechlorinated derivatives.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Neuropharmacology

The compound's interaction with the central nervous system (CNS) makes it a subject of interest in neuropharmacological studies. Research indicates that it may play a role in:

- NMDA Receptor Modulation : The compound has been noted for its potential antagonistic effects on NMDA receptors, which are crucial for synaptic plasticity and memory functions. This modulation could have implications for treating neurodegenerative diseases characterized by excitotoxicity, such as Alzheimer's disease and Huntington's disease .

- Neuroprotective Effects : Studies suggest that compounds with similar structures can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions where oxidative damage is prevalent .

Antioxidant Properties

Research into the antioxidant capabilities of this compound has revealed its potential to scavenge free radicals and mitigate oxidative stress. This property is significant in the context of neuroprotection, where oxidative stress contributes to neuronal degeneration .

Therapeutic Potential

The therapeutic implications of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride extend to various medical fields:

- Psychiatric Disorders : Given its effects on neurotransmitter systems, there is potential for this compound to be explored as a treatment option for psychiatric conditions such as depression and anxiety disorders.

- Pain Management : The modulation of pain pathways through its influence on neurotransmitter release could position the compound as a candidate for analgesic development.

Case Study 1: Neuroprotective Activity

A study focused on the neuroprotective effects of similar benzamide derivatives demonstrated that these compounds could significantly reduce neuronal cell death induced by excitotoxic agents. The findings suggest that 4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride may exhibit comparable protective effects, warranting further investigation in vivo .

Case Study 2: Antioxidant Mechanisms

Research has highlighted the antioxidant mechanisms of related compounds, showing their ability to reduce lipid peroxidation and enhance cellular defense systems against oxidative stress. This aligns with the hypothesized benefits of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride in preventing oxidative damage within neural tissues .

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This binding can lead to changes in neurotransmitter release and receptor signaling pathways, ultimately affecting physiological processes such as mood, cognition, and motor function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Pharmacological Overview

The table below summarizes key structural and pharmacological differences between the target compound and its analogues:

Detailed Analysis

Receptor Affinity and Selectivity

- DA-6886 : Exhibits 4× higher affinity for human 5-HT₄ splice variants (5-HT₄a/b/d) compared to prucalopride, a first-generation agonist. This is attributed to its polar triazolylpropyl substituent, which enhances interactions with receptor subpockets .

- Cisapride: Despite moderate 5-HT₄ affinity, its fluorophenoxy group increases hERG channel binding, leading to fatal arrhythmias. This underscores the importance of piperidine substituent design in avoiding off-target effects .

- However, quantitative affinity data remains unreported in the evidence .

Clinical Efficacy

Biological Activity

4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride, also known by its CAS number 220032-26-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of this compound is with a molecular weight of 297.79 g/mol. It is characterized by the following structural features:

Biological Activity

The biological activity of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride has been explored in various studies focusing on its potential as an antibacterial and antiparasitic agent.

Antibacterial Activity

Recent studies have shown that derivatives similar to this compound exhibit significant antibacterial properties. For instance, pyrrole benzamide derivatives have demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin . While specific data on the hydrochloride form of this compound is limited, its structural similarities suggest potential efficacy in combating bacterial infections.

Antiparasitic Activity

Research into related compounds indicates that modifications in the benzamide structure can enhance antiparasitic activity. For example, compounds targeting PfATP4 have shown promising results against malaria parasites, with some derivatives achieving EC50 values as low as 0.064 µM . The structural characteristics of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride may contribute to similar mechanisms of action.

Data Table: Biological Activity Overview

| Activity Type | MIC/EC50 Value | Target Pathogen/Parasite | Reference |

|---|---|---|---|

| Antibacterial | 3.12 - 12.5 µg/mL | Staphylococcus aureus | |

| Antiparasitic | 0.064 µM | Plasmodium falciparum (PfATP4) |

Case Studies

- Antibacterial Efficacy : A study evaluated various benzamide derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to 4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride showed enhanced activity against resistant strains.

- Antiparasitic Research : In a study focusing on malaria treatment, the compound was assessed for its ability to inhibit PfATP4-associated Na+-ATPase activity. The findings suggested that modifications in the chemical structure could lead to improved efficacy against malaria parasites while minimizing cytotoxic effects on human cells .

Q & A

Q. What regulatory frameworks govern the international transport of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.